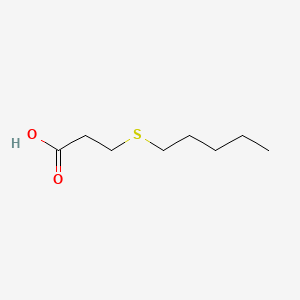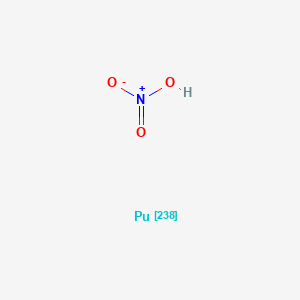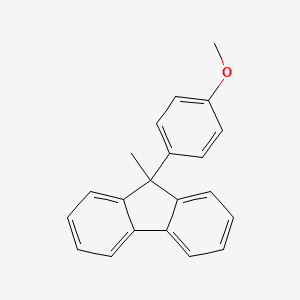
Guanidine, N-(3,4-dichlorophenyl)-N'-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- is a synthetic organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly used in various chemical and pharmaceutical applications. This particular compound features a dichlorophenyl group and an isopropyl group attached to the guanidine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- typically involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate, followed by the addition of a guanidine derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as purification through crystallization or distillation to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: May serve as a tool for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the guanidine core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Guanidine, N-(4-chlorophenyl)-N’-(1-methylethyl)-: Similar structure but with a single chlorine atom.
Guanidine, N-(3,4-dimethylphenyl)-N’-(1-methylethyl)-: Features methyl groups instead of chlorine atoms.
Guanidine, N-(3,4-difluorophenyl)-N’-(1-methylethyl)-: Contains fluorine atoms instead of chlorine.
Uniqueness
Guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
57004-87-2 |
|---|---|
Molecular Formula |
C10H13Cl2N3 |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-propan-2-ylguanidine |
InChI |
InChI=1S/C10H13Cl2N3/c1-6(2)14-10(13)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H3,13,14,15) |
InChI Key |
NOLBMHUJUOIAFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)

![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)


![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)

![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)
![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
